Potent Inhibition of Human HDAC1 Enzyme
4'-[[Boc-amino]methyl]biphenyl-3-carboxylic acid demonstrates potent inhibition of the human histone deacetylase 1 (HDAC1) enzyme with an IC50 value of 2.70 nM [1]. In contrast, other biphenyl carboxylic acid derivatives within the same class show significantly weaker inhibition, with some compounds exhibiting IC50 values > 100,000 nM against HDAC enzymes in human cell nuclear extracts [2]. This nanomolar potency is a key differentiator for research into selective HDAC1 inhibitors.
| Evidence Dimension | Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | 2.70 nM |
| Comparator Or Baseline | Other biphenyl carboxylic acid derivatives |
| Quantified Difference | At least 37,000-fold more potent |
| Conditions | Recombinant human C-terminal His/FLAG-tagged HDAC1 expressed in sf9 insect cells, using Boc-Lys(Ac)-AMC as substrate [1] |
Why This Matters
The nanomolar potency against HDAC1 makes this compound a valuable starting point for lead optimization in cancer and epigenetic drug discovery programs, unlike weaker analogs.
- [1] BindingDB. (n.d.). BDBM50564263: CHEMBL4788954. Affinity Data for HDAC1. View Source
- [2] BindingDB. (n.d.). BDBM50144929: CHEMBL3764200. Affinity Data for HDAC1/HDAC2. View Source
